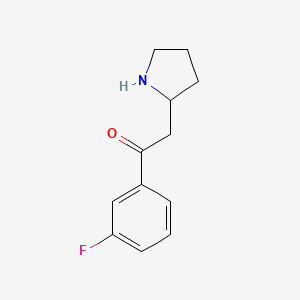

1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Description

1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is a ketone-derived compound featuring a 3-fluorophenyl group attached to the carbonyl carbon and a pyrrolidine ring at the adjacent position. The pyrrolidine moiety contributes to the molecule’s basicity and conformational flexibility, which may play a role in receptor binding or metabolic stability.

Properties

Molecular Formula |

C12H14FNO |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C12H14FNO/c13-10-4-1-3-9(7-10)12(15)8-11-5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2 |

InChI Key |

JXCQEZMQQHWSTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Pyridines and Imidazopyridines

Method A: Preparation of Compound E

To a mixture of substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) in MeOH, add TosOH (0.2 equivalent) and 2-isocyano-2,4,4-trimethyl-pentane (1 equivalent). Stir the mixture at 70 °C for 12 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Dry the combined organic phase with anhydrous \$$Na2SO4\$$, filter, and concentrate under reduced pressure to obtain a residue. Purify the residue by silica gel chromatography to yield the product.

Method B: Preparation of Compound F

Add HCl/dioxane to a solution of the corresponding 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (1 equivalent) in MeOH. Stir the mixture at 20 °C for 12 hours. Concentrate the reaction mixture under reduced pressure to obtain a residue. Dilute the residue with water and adjust to pH 8 with saturated sodium bicarbonate solution, then extract with dichloromethane. Wash the combined organic layers with brine, dry over \$$Na2SO4\$$, filter, and concentrate under reduced pressure to yield the product.

Method C: Preparation of Compound G

To a mixture of the corresponding 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (1 equivalent) and Aryl halide 1-bromo-3-fluoro-benzene (1.2 equivalent) in toluene, add Xantphos (0.2 equivalent), \$$Pd2(dba)3\$$ (0.1 equivalent), and t-BuONa (2 equivalent). Stir the mixture at 110 °C for 12 hours under \$$N_2\$$. Concentrate the reaction mixture under reduced pressure to obtain a residue. Purify the residue by prep-HPLC to yield the product.

Method F: Preparation of Compound B

Add \$$I2\$$ (1.2 equivalent) to a mixture of 1-(2-pyridyl)ethanone (1 equivalent) and the substituted pyridin-2-amine (2.3 equivalent). Stir the mixture at 110 °C for 4 hours and then at 70 °C for 12 hours. Add \$$H2O\$$ and NaOH (10 equivalent) and stir the mixture at 100 °C for 1 hour. Dilute the reaction mixture with dichloromethane and adjust to pH 8 with 6 M HCl solution. Extract the mixture with dichloromethane. Wash the combined organic phase with water, dry with anhydrous \$$Na2SO4\$$, filter, and concentrate under reduced pressure to yield the product.

Method G: Preparation of Compound C

Add NBS (1.2 equivalent) to a solution of the corresponding 2-(2-pyridyl)imidazo[1,2-a]pyridine (1 equivalent) in \$$CH3CN\$$. Stir the mixture at 30 °C for 5 hours. Dilute the reaction mixture with water and extract with dichloromethane. Wash the combined organic phase with brine, dry with anhydrous \$$Na2SO_4\$$, filter, and concentrate under reduced pressure to obtain a residue. Purify the residue by silica gel chromatography to yield the product.

Synthesis of Amides and Related Compounds

Method D: Preparation of Compound J

To a solution of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 equivalent) in Py, add the corresponding acid (1.3 equivalent) and EDCI (3 equivalent). Stir the mixture at 25 °C for 12 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic phase with brine, dry with anhydrous \$$Na2SO4\$$, filter, and concentrate under reduced pressure to yield the product.

Method E: Preparation of Compound K

Add \$$BH3-Me2S\$$ (10 M, 10 equivalent) at 0 °C to a solution of the corresponding amide (1 equivalent) in THF. Stir the mixture at 25 °C for 1 hour and then at 60 °C for 6 hours. LCMS indicates the reaction is complete. Quench the reaction mixture by the addition of MeOH and water and extract with ethyl acetate. Wash the combined organic phase with brine, dry with anhydrous \$$Na2SO4\$$, filter, and concentrate under reduced pressure to give a residue, which is purified by prep-HPLC to yield the product.

Method I: Preparation of Compound M

Stir a mixture of substituted aniline (1 equivalent) and ethyl formate (1.5 equivalent) at 80 °C for 5 hours. Concentrate the reaction mixture under reduced pressure to obtain a residue. Purify the residue by silica gel chromatography to obtain the product.

Method J: Preparation of Compound N

To a mixture of the substituted aryl formamide (1 equivalent) and TEA (5 equivalent) in anhydrous dichloromethane, add \$$POCl3\$$ (1.2 equivalent) dropwise under \$$N2\$$ at 0 °C. Stir the mixture at 0 °C for 0.5 hours and at 15 °C for 1.5 hours. Quench the mixture with saturated \$$NaHCO3\$$ solution at 0 °C. Extract the aqueous phase with ethyl acetate. Wash the combined organic phase with brine, dry over \$$Na2SO_4\$$, filter, and concentrate under reduced pressure to yield the product.

Procedure for Preparing (R)- or (S)-2-methylpyrrolidine

General Process

A short, safe, inexpensive, commercially scalable process can prepare (R)- or (S)-2-methylpyrrolidine. Suitable solvents include \$$N,N^{\prime}\$$-dimethylformamide, N-methylpyrrolidinone, \$$N,N^{\prime}\$$-dimethylacetamide, pyridine, 3-picoline, 4-picoline, and the preferred solvent is dimethylformamide (DMF). The reaction is accomplished under a nitrogen atmosphere, and the reaction mixture is heated to temperatures from about 100 °C to about 160 °C. The reaction typically can be accomplished in about 10 to about 48 hours.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Halogen Substitution : Replacing fluorine with chlorine (e.g., 1-(3-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

- Pyridine Derivatives: The 2-amino-5-chloropyridin-3-yl substituent () adds hydrogen-bonding capability, likely influencing target affinity in biochemical assays .

Biological Activity

1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, often referred to as a pyrrolidine derivative, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 207.24 g/mol. Its structure includes a pyrrolidine ring and a fluorophenyl group , connected by an ethanone moiety. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves interaction with bacterial cell membranes and inhibition of essential cellular processes .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Complete death within 8 hours |

This data highlights the compound's potential as an antibacterial agent, particularly in addressing resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer activity . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa cells. The mechanism is believed to involve disruption of microtubule dynamics, which is crucial for cell division .

Table 2: Anticancer Activity Against HeLa Cells

| Treatment Concentration | Effect on Cell Viability (%) |

|---|---|

| 10 μM | 50% reduction |

| 30 μM | 80% reduction |

These findings suggest that the compound may serve as a lead in developing new anticancer therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems:

- Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions with proteins, potentially increasing binding affinity.

- Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with amino acid residues in target proteins, modulating their activity .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study published in MDPI evaluated various pyrrolidine derivatives, including this compound, demonstrating significant antibacterial activity against multiple strains .

- Anticancer Research : Another study focused on the compound's effects on microtubule dynamics in HeLa cells, revealing that it could effectively disrupt cell division processes .

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of fluorophenyl-pyrrolidinyl ketones typically involves Friedel-Crafts acylation or transition-metal-catalyzed coupling. For example, a structurally analogous compound (1-(3-fluorophenyl)ethanone derivative) was synthesized via DBU-catalyzed cyclization, achieving a 59% yield under mild conditions (80°C, 12 h) . Optimization could involve screening catalysts (e.g., DBU, Knoevenagel conditions) or adjusting solvent polarity to improve regioselectivity. Monitoring reaction progress via TLC or in situ IR (e.g., carbonyl stretch at ~1679 cm⁻¹) ensures intermediate stability .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can resolve pyrrolidine ring conformers and fluorophenyl substituent effects. For example, in similar compounds, the pyrrolidine protons exhibit splitting patterns (δ ~2.5–3.5 ppm) due to restricted rotation .

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) confirms molecular formula (e.g., C₁₁H₁₃FNO requires 194.0982 g/mol). Deviations >5 ppm warrant purity checks .

- IR : The ketone carbonyl stretch (~1679 cm⁻¹) and pyrrolidine N-H bending (~1480 cm⁻¹) are critical for functional group validation .

Q. What are the key safety considerations for handling fluorophenyl-pyrrolidinyl derivatives?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Fluorinated aromatic compounds may release HF upon decomposition .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidine substitution, fluorophenyl position) influence biological activity?

- Methodological Answer :

- SAR Studies : Compare analogues like 1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (3F-α-PVP), where pyrrolidine N-substitution enhances lipophilicity and CNS penetration .

- Electron-Withdrawing Effects : The 3-fluoro group on the phenyl ring alters electron density, impacting binding to targets (e.g., dopamine transporters). Computational docking (AutoDock Vina) can quantify binding affinity changes .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR discrepancies)?

- Methodological Answer :

- Case Example : If the experimental ketone IR stretch (1679 cm⁻¹) conflicts with theoretical DFT calculations (~1705 cm⁻¹), consider intermolecular H-bonding in the solid state. Variable-temperature NMR (VT-NMR) can assess dynamic effects (e.g., pyrrolidine ring puckering) .

- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, NOESY) to confirm stereochemistry .

Q. What computational strategies are effective for predicting the pharmacokinetics of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For instance, pyrrolidine derivatives often exhibit moderate BBB penetration due to amine basicity .

- MD Simulations : Run molecular dynamics (GROMACS) to study solvation effects and conformational stability in biological membranes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetry : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective acylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., diketone formation). Pilot-scale reactions (~100 g) require rigorous QC (e.g., LC-MS, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.